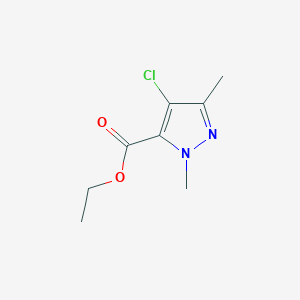

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGOQOITFUZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560625 | |

| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119169-63-0 | |

| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and bonding of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyrazole Derivatives

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with activities spanning anti-inflammatory, anti-cancer, and antimicrobial domains.[2] Furthermore, pyrazole derivatives have found extensive application in agriculture as potent herbicides and insecticides.[3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of their substituents, making a thorough understanding of their molecular architecture a critical aspect of rational drug and pesticide design.[4]

This guide focuses on Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, a key intermediate in the production of agrochemicals.[5] A detailed examination of its molecular structure and bonding provides a foundational understanding for its reactivity and its role as a precursor to more complex, biologically active molecules.

Synthesis and Molecular Architecture

The synthesis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a multi-step process that offers insights into the stability and reactivity of the pyrazole core. The general synthetic strategy involves the formation of the pyrazole ring followed by functionalization.

Synthetic Pathway

A common industrial synthesis route for this compound involves a two-step process starting from a substituted pyrazole precursor.[5]

-

N-Methylation: The synthesis typically begins with the methylation of an appropriate ethyl pyrazole-5-carboxylate. Traditional methods have employed hazardous reagents like dimethyl sulfate.[5] However, greener alternatives using dimethyl carbonate have been developed to mitigate safety and environmental concerns.[5]

-

Chlorination: The subsequent step involves the chlorination of the pyrazole ring at the 4-position. While sulfuryl chloride has been used historically, modern approaches utilize safer and more environmentally benign chlorinating agents, such as a combination of hydrochloric acid and hydrogen peroxide, or electrochemical chlorination methods.[5][6]

The choice of reagents and reaction conditions is crucial for achieving high yields and purity, and these synthetic considerations also provide clues about the electronic nature of the pyrazole ring, indicating a susceptibility to electrophilic substitution at the C4 position.

Experimental Protocol: Illustrative Synthesis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate [5]

Step 1: N-Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 3-ethyl-1H-pyrazole-5-carboxylate in a suitable solvent, add dimethyl carbonate.

-

The reaction mixture is heated under pressure to facilitate the methylation reaction.

-

Upon completion, the product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is isolated and purified.

Step 2: Chlorination of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

The ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent.

-

A mixture of hydrochloric acid and hydrogen peroxide is added dropwise at a controlled temperature.

-

The reaction is monitored until completion, after which the final product, ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, is isolated through extraction and purified.

Molecular Structure and Bonding: A Detailed Analysis

While a specific crystal structure for Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is not publicly documented, a comprehensive understanding of its molecular geometry and bonding can be inferred from the analysis of closely related pyrazole derivatives and fundamental chemical principles.

The Pyrazole Core: Aromaticity and Planarity

The pyrazole ring is an aromatic heterocycle, and as such, it is expected to be largely planar. X-ray crystallographic studies of various substituted pyrazoles confirm the planarity of the five-membered ring.[7][8] This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of six π-electrons, which satisfies Hückel's rule for aromaticity.

Substituent Effects on Geometry and Electronics

The substituents on the pyrazole ring significantly influence its electronic properties and molecular geometry.

-

N1-Methyl Group: The methyl group at the N1 position is a key feature.

-

C3-Methyl Group: The methyl group at the C3 position is an electron-donating group.

-

C4-Chloro Group: The chlorine atom at the C4 position is an electron-withdrawing group due to its electronegativity, but it can also donate electron density to the ring through resonance. This dual effect influences the reactivity of the ring.

-

C5-Ethyl Carboxylate Group: The ethyl carboxylate group at the C5 position is a significant electron-withdrawing group. This group is likely to have a considerable impact on the electron density distribution within the pyrazole ring.

Intermolecular Interactions

In the solid state, molecules of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate are likely to pack in a way that maximizes stabilizing intermolecular interactions. While lacking strong hydrogen bond donors, weak C-H···O and C-H···N interactions are expected to play a role in the crystal packing.[8] The presence of the chlorine atom may also lead to halogen bonding interactions in the solid state.

Spectroscopic Characterization

The structural elucidation of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Singlets for the two methyl groups (N-CH₃ and C-CH₃). - A quartet and a triplet for the ethyl group of the ester. |

| ¹³C NMR | - Distinct signals for each of the carbon atoms in the molecule, with chemical shifts influenced by the electronic environment. |

| Infrared (IR) | - A strong absorption band for the C=O stretching of the ester group. - C-Cl stretching vibrations. - C-H stretching and bending vibrations for the methyl and ethyl groups. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns. |

Table 1: Predicted Spectroscopic Data for Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Applications in Drug and Agrochemical Development

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a valuable intermediate, primarily in the agrochemical industry. It serves as a key building block for the synthesis of several commercial pesticides.[5] The pyrazole scaffold is a common feature in many fungicides and insecticides, where it often targets specific enzymes in the pests.[9]

The structural and electronic features of this molecule, particularly the presence and positioning of the chloro and ester groups, provide reactive handles for further chemical modifications. This allows for the synthesis of a diverse library of derivatives that can be screened for biological activity, making it a compound of significant interest for both agrochemical and pharmaceutical research.

Conclusion

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a molecule of considerable industrial importance. While its detailed solid-state structure awaits elucidation by X-ray crystallography, a robust understanding of its molecular architecture and bonding can be achieved through an analysis of its synthesis, spectroscopic data from related compounds, and the fundamental principles of chemical bonding. This guide provides a comprehensive overview of these aspects, offering a valuable resource for researchers working with this and other substituted pyrazole derivatives in the pursuit of novel and effective chemical entities for a range of applications.

References

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. Available at: [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.

-

Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - NIH. Available at: [Link]

-

(PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - ResearchGate. Available at: [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. Available at: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

-

Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Novel 4-pyrazole Carboxamide Derivatives Containing Flexible Chain Motif: Design, Synthesis and Antifungal Activity - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 7. Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Pyrazole Derivatives for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of Pyrazoles in Modern Chemistry

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of applications, particularly in the realm of drug discovery and development.[1][2] Their presence in numerous FDA-approved drugs is a testament to their privileged scaffold status in medicinal chemistry. The unique electronic and structural properties of the pyrazole ring allow for a diverse range of intermolecular interactions, making them ideal candidates for targeting various biological pathways.[1] A thorough and accurate structural elucidation of novel pyrazole derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural characterization of pyrazole-containing compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, and pyrazole derivatives are no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, the connectivity of the molecular framework, and even dynamic processes such as tautomerism.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of a pyrazole derivative reveals key information about the substitution pattern on the heterocyclic ring. The chemical shifts of the pyrazole ring protons are influenced by the electronic nature of the substituents and the potential for tautomerism in N-unsubstituted pyrazoles.

-

N-H Proton: In N-unsubstituted pyrazoles, the N-H proton typically appears as a broad signal at a downfield chemical shift, often in the range of 10-14 ppm.[3] The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and proton exchange. The chemical shift of this proton is also sensitive to temperature and solvent effects, a phenomenon that can be leveraged to confirm its identity.[4]

-

Ring Protons (C3-H, C4-H, C5-H): The protons attached to the carbon atoms of the pyrazole ring typically resonate in the aromatic region of the spectrum. Their exact chemical shifts are dependent on the substitution pattern. For instance, in the parent pyrazole, the C4-H proton appears as a triplet, while the C3-H and C5-H protons are a doublet.[4] Electron-withdrawing groups will generally shift the signals of adjacent protons downfield, while electron-donating groups will cause an upfield shift.

-

Substituent Protons: The chemical shifts of protons on substituent groups provide valuable information about their connectivity and electronic environment. For example, a methyl group attached to the pyrazole ring will typically appear as a singlet in the upfield region of the spectrum.[1]

A crucial aspect to consider when interpreting the ¹H NMR spectra of N-unsubstituted 3(5)-substituted pyrazoles is the phenomenon of tautomerism . These compounds can exist as two rapidly interconverting tautomers, which can lead to averaged signals in the NMR spectrum at room temperature.[5] Variable temperature NMR studies can often be employed to slow down this exchange and resolve the signals of the individual tautomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of a pyrazole derivative. The chemical shifts of the pyrazole ring carbons are highly informative for determining the substitution pattern and identifying the different carbon environments.

-

Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of substituents. Generally, C3 and C5 appear at a more downfield chemical shift compared to C4, due to their proximity to the electronegative nitrogen atoms.[6][7]

-

Carbonyl Carbons: In pyrazolone derivatives, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region of the spectrum, typically above 160 ppm.[3]

-

Substituent Carbons: The chemical shifts of carbons in the substituent groups provide complementary information to the ¹H NMR data, aiding in the complete structural assignment.

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for pyrazole derivatives. It is important to note that these are approximate ranges and the actual chemical shifts can vary depending on the specific substituents and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 10.0 - 14.0 (broad) | - |

| C3-H | 7.5 - 8.5 | 130 - 150 |

| C4-H | 6.0 - 7.0 | 100 - 115 |

| C5-H | 7.5 - 8.5 | 125 - 145 |

| C=O (in pyrazolones) | - | 160 - 180 |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition Parameters: Set the appropriate spectral width, acquisition time, and number of scans. A typical ¹H NMR experiment takes a few minutes to acquire.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. In the context of pyrazole derivatives, IR spectroscopy is particularly useful for identifying key vibrational modes of the pyrazole ring and its substituents.

Characteristic Vibrational Frequencies

The IR spectrum of a pyrazole derivative will exhibit a series of absorption bands corresponding to the stretching and bending vibrations of specific bonds.

-

N-H Stretch: For N-unsubstituted pyrazoles, a characteristic N-H stretching vibration is observed in the region of 3100-3500 cm⁻¹. This band is often broad due to hydrogen bonding.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.[8]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of bands in the 1400-1650 cm⁻¹ region.[8]

-

C-N Stretching: The C-N stretching vibration is typically observed in the 1120-1220 cm⁻¹ range.

-

Substituent Group Vibrations: Other functional groups attached to the pyrazole ring will have their own characteristic absorption bands. For example, a carbonyl group (C=O) in a pyrazolone derivative will show a strong absorption in the 1640-1720 cm⁻¹ region.[1] An azide group will have a sharp, intense peak around 2100-2150 cm⁻¹.

The following table summarizes some of the key IR absorption frequencies for pyrazole derivatives.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H | Stretch | 3100 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=N / C=C | Stretch | 1400 - 1650 |

| C-N | Stretch | 1120 - 1220 |

| C=O (in pyrazolones) | Stretch | 1640 - 1720 (strong) |

| N₃ (Azide) | Stretch | 2100 - 2150 (sharp, intense) |

Experimental Protocol: Acquiring a KBr-IR Spectrum

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid pyrazole derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Electron Impact (EI) Mass Spectrometry

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of the pyrazole ring is influenced by the nature and position of its substituents.

A common fragmentation pathway for the unsubstituted pyrazole ring involves the initial loss of a hydrogen atom followed by the expulsion of a molecule of hydrogen cyanide (HCN) or dinitrogen (N₂).[3]

The fragmentation of substituted pyrazoles often begins with the cleavage of the substituent or a rearrangement involving the substituent. For example, in 4-nitropyrazole, characteristic losses of O, NO, and NO₂ from the molecular ion are observed.[3] The presence of different substituents can lead to complex fragmentation patterns, and a careful analysis of the resulting fragment ions is necessary for structural elucidation. The initial cleavage of the N-N bond is a key fragmentation pathway and is influenced by substitution on the nitrogen atoms.

Workflow for Spectroscopic Data Interpretation

Caption: A generalized workflow for the integrated spectroscopic analysis of pyrazole derivatives.

IV. Integrated Spectroscopic Analysis: A Synergistic Approach

While each spectroscopic technique provides valuable pieces of the structural puzzle, a truly confident structure elucidation relies on the synergistic integration of data from NMR, IR, and MS.

-

Start with the Mass Spectrum: Determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can provide the elemental composition, which is a powerful constraint for proposing possible structures.

-

Consult the IR Spectrum: Identify the key functional groups present in the molecule. This will help to narrow down the possible structural isomers.

-

Dive into the NMR Data: Use the ¹H and ¹³C NMR spectra to piece together the carbon-hydrogen framework. For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivities between protons and carbons.

-

Propose and Validate: Based on the combined data, propose a structure for the pyrazole derivative. Then, meticulously check if this proposed structure is consistent with all the observed spectroscopic data. For example, does the proposed structure account for all the signals in the NMR spectra with the correct chemical shifts, multiplicities, and integrations? Are the observed IR absorptions consistent with the functional groups in the proposed structure? Does the fragmentation pattern in the mass spectrum make sense for the proposed structure?

Logical Relationship for Structure Validation

Caption: The logical flow for validating a proposed chemical structure using multiple spectroscopic techniques.

Conclusion

The structural elucidation of pyrazole derivatives is a critical step in the research and development of new chemical entities. A thorough understanding and skillful application of modern spectroscopic techniques, particularly NMR, IR, and MS, are essential for achieving unambiguous and reliable results. By adopting an integrated approach that combines the strengths of each of these analytical methods, researchers can confidently determine the structures of novel pyrazole compounds, thereby accelerating the pace of discovery in medicinal chemistry and related fields.

References

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. NIH National Library of Medicine. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. [Link]

-

Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. [Link]

-

Electron-impact induced fragmentations of pyrazoles. RSC Publishing. [Link]

-

A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. ScienceDirect. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Iraqi National Journal of Chemistry. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH National Library of Medicine. [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

-

1H-Pyrazole. NIST WebBook. [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

A vibrational assignment for pyrazole. RSC Publishing. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Pyrazole Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Chemistry

Abstract

The substituted pyrazole carboxylate scaffold is a cornerstone of modern medicinal and agricultural chemistry. Its discovery over a century ago unlocked a versatile heterocyclic core that has been elaborated into a multitude of high-value commercial products, from blockbuster anti-inflammatory drugs to potent fungicides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, synthesis, and application of this critical chemotype. We will explore the foundational Knorr synthesis, delve into modern synthetic methodologies, and examine the structure-activity relationships that have driven the development of market-leading pharmaceuticals and agrochemicals. This guide is designed to be a practical resource, offering not only a historical perspective but also actionable experimental protocols and a forward-looking view on the enduring importance of the pyrazole carboxylate core.

A Serendipitous Discovery: The Genesis of Pyrazole Chemistry

The story of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1] While investigating quinine-related compounds, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine, leading to the synthesis of a novel five-membered heterocyclic compound he named 1-phenyl-3-methyl-5-pyrazolone.[2][3] This seminal work, now famously known as the Knorr pyrazole synthesis, was not initially aimed at creating what would become a privileged scaffold in drug discovery, but rather was part of a broader exploration of heterocyclic chemistry.[1] Knorr's discovery of antipyrine, a pyrazolone derivative, shortly thereafter marked the advent of one of the first synthetic analgesics and antipyretics, cementing the therapeutic potential of this new class of compounds.[1]

The Workhorse of Pyrazole Synthesis: The Knorr Reaction and its Mechanistic Underpinnings

The Knorr pyrazole synthesis remains a highly reliable and widely utilized method for constructing the pyrazole ring.[4] Its enduring popularity is a testament to its robustness, generally high yields, and the ready availability of the starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5]

The reaction proceeds through a well-understood mechanism that begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic catalysis, this is followed by the formation of a hydrazone intermediate.[6] The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to form the stable, aromatic pyrazole ring.[6]

Figure 1: The mechanistic pathway of the Knorr pyrazole synthesis.

A critical consideration in the Knorr synthesis, particularly for drug development and process chemistry, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric products can be formed.[4] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both reactants.

Foundational Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is a representative example of the Knorr synthesis applied to the formation of a pyrazole carboxylate.

Materials and Equipment:

-

Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

-

Hydrazine monohydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), slowly add hydrazine monohydrate (110.68 mmol) at 0°C.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and add a saturated aqueous solution of sodium bicarbonate (5 mL).[7]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

The resulting ethyl 5-methyl-1H-pyrazole-3-carboxylate can be used in subsequent steps without further purification.[7]

Expanding the Synthetic Toolkit: Modern Methodologies for Pyrazole Carboxylate Construction

While the Knorr synthesis is a cornerstone, a variety of other powerful methods have been developed for the synthesis of substituted pyrazoles, offering alternative routes with different advantages in terms of regioselectivity, substrate scope, and reaction conditions.

| Synthesis Method | Starting Materials | Key Advantages | Key Limitations | Typical Yields |

| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | High yields, readily available starting materials, robust. | Potential for regioisomeric mixtures with unsymmetrical substrates. | 70-95%[8] |

| From α,β-Unsaturated Carbonyls | Chalcones, Hydrazines | Good for 3,5-diarylpyrazoles, wide availability of precursors. | Requires an oxidation step to form the pyrazole from the intermediate pyrazoline. | 60-85% |

| 1,3-Dipolar Cycloaddition | Alkynes, Diazo compounds | Excellent regioselectivity, access to complex substitution patterns. | Requires synthesis of potentially unstable diazo compounds. | 70-90%[9] |

| Multicomponent Reactions (MCRs) | Aldehydes, 1,3-dicarbonyls, Hydrazines | High efficiency, combinatorial library synthesis, operational simplicity. | Optimization can be complex. | 75-95% |

Table 1: A comparative overview of major pyrazole synthesis methodologies.[4]

The Pyrazole Carboxylate in Action: From Blockbuster Drugs to Crop Protection

The metabolic stability and versatile geometry of the pyrazole ring have made it a privileged scaffold in both pharmaceutical and agrochemical research. The carboxylate and related carboxamide functionalities at various positions on the ring have proven to be critical for biological activity.

Pharmaceutical Applications: Targeting Inflammation with COX-2 Inhibitors

A prominent example of a pyrazole-based drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The synthesis of Celecoxib utilizes a variation of the Knorr reaction, condensing a trifluoromethyl-substituted 1,3-diketone with 4-sulfonamidophenylhydrazine.[10]

The structure-activity relationship (SAR) of pyrazole-based COX-2 inhibitors has been extensively studied. Key findings indicate that the 1,5-diaryl substitution pattern is crucial for potent and selective inhibition. The sulfonamide group on one of the phenyl rings is essential for binding to a specific side pocket in the COX-2 enzyme, which is absent in the COX-1 isoform, thus conferring selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | >100 | 0.30 | >333 |

| Pyrazole Derivative 1 | 25.5 | 0.28 | 91.1 |

| Pyrazole Derivative 2 | 15.2 | 0.09 | 168.9 |

Table 2: In vitro COX-1 and COX-2 inhibitory activity of selected pyrazole derivatives. (Data generalized from multiple sources for illustrative purposes).[11][12]

Agrochemical Innovations: Pyrazole Carboxamide Fungicides

In the realm of agriculture, pyrazole carboxamides have emerged as a vital class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[13] These compounds disrupt the fungal respiratory chain, leading to cell death.

Fluxapyroxad is a leading example of a pyrazole carboxamide fungicide. Its synthesis involves the amidation of a substituted pyrazole carboxylic acid with a specific aniline derivative.[14][15] The SAR for this class of compounds reveals that the nature of the substituents on both the pyrazole ring and the N-phenyl ring significantly influences the antifungal potency and spectrum of activity. For instance, the difluoromethyl group at the 3-position of the pyrazole ring in Fluxapyroxad is critical for its high efficacy.[14]

The mechanism of action involves the binding of the pyrazole carboxamide to the ubiquinone binding site of the succinate dehydrogenase enzyme complex, thereby blocking the electron transport chain.[16]

Figure 2: A generalized workflow for the discovery and optimization of pyrazole carboxamide-based SDHI fungicides.

| Compound | R1 | R2 | EC50 against R. solani (mg/L) |

| Fluxapyroxad | CF2H | 3',4',5'-trifluorobiphenyl | 2.29 |

| SCU3038 | CF3 | diarylamine | 0.95 |

| Analog A | CH3 | 4'-chlorobiphenyl | 5.81 |

| Analog B | CF2H | 4'-methoxybiphenyl | 3.12 |

Table 3: Structure-activity relationship of selected pyrazole carboxamide fungicides against Rhizoctonia solani.[16]

Conclusion and Future Perspectives

From its serendipitous discovery in the late 19th century, the substituted pyrazole carboxylate core has evolved into an indispensable building block in the development of molecules that profoundly impact human health and food security. The foundational Knorr synthesis provided the initial gateway to this chemical space, and modern synthetic methods have since expanded the possibilities for creating novel and complex derivatives. The commercial success of pyrazole-based pharmaceuticals and agrochemicals underscores the enduring value of this scaffold. As our understanding of biological targets deepens and synthetic methodologies continue to advance, the pyrazole carboxylate core is poised to remain a fertile ground for the discovery of new and improved chemical entities for years to come.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

-

Encyclopædia Britannica. (2025, November 28). Ludwig Knorr. In Encyclopædia Britannica. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

- Huang, S., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6339.

-

ResearchGate. (n.d.). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Retrieved from [Link]

- Liu, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9345-9356.

- Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Çetinkaya, Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372223.

- Yuliani, S. H., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry, 14(4), 2530-2536.

- Li, Y., et al. (2021).

- Wang, Y., et al. (2020). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(31), 8147-8157.

-

ResearchGate. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Retrieved from [Link]

- Liu, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Sharma, V., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Molecular Diversity, 24(3), 975-1002.

- Li, Q., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(45), 14457-14467.

-

PubChem. (n.d.). Synthetic method of fluxapyroxad intermediate - Patent CN-113666827-B. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). FLUXAPYROXAD (256). Retrieved from [Link]

-

PubMed. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). Retrieved from [Link]

-

ResearchGate. (n.d.). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. Retrieved from [Link]

-

YouTube. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Retrieved from [Link]

-

PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]

-

MDPI. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Retrieved from [Link]

Sources

- 1. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 2. scispace.com [scispace.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic method of fluxapyroxad intermediate - Patent CN-113666827-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

The Chloro-Pyrazole Moiety: A Comprehensive Guide to its Chemical Reactivity for Drug Discovery and Development

Abstract

The chloro-pyrazole scaffold is a cornerstone in modern medicinal chemistry, underpinning the efficacy of numerous therapeutic agents. Its prevalence stems from a unique combination of metabolic stability, hydrogen bonding capabilities, and, most critically, a versatile chemical reactivity profile that allows for extensive molecular elaboration. This in-depth technical guide provides a comprehensive exploration of the chemical reactivity of the chloro-pyrazole ring system. We will delve into the electronic underpinnings of its reactivity, explore the primary reaction classes—electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling—and provide field-proven insights and detailed experimental protocols to empower researchers in the rational design and synthesis of novel pyrazole-based therapeutics.

The Electronic Landscape of the Chloro-Pyrazole Ring: A Tale of Two Nitrogens and an Influential Halogen

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution that is fundamental to understanding its reactivity.[1][2] One nitrogen atom (N1) is typically pyrrole-like, contributing two electrons to the aromatic π-system, while the other (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, not participating in aromaticity.[1] This makes the N2 position basic and a prime site for electrophilic attack.[3]

The introduction of a chlorine atom onto the pyrazole ring significantly perturbs this electronic landscape. The chlorine atom exerts a dual electronic effect:

-

Inductive Effect (-I): As a halogen, chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond. This effect is most pronounced at the carbon atom to which it is attached.

-

Mesomeric Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density.

The interplay of these opposing effects, along with the position of the chlorine atom, dictates the overall reactivity of the chloro-pyrazole ring. Generally, the inductive withdrawal is the dominant effect, deactivating the ring towards electrophilic attack compared to unsubstituted pyrazole. However, the mesomeric effect can influence the regioselectivity of these reactions.

Electrophilic Substitution: The Predominance of the C4 Position

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic systems. For the pyrazole ring, this reaction preferentially occurs at the C4 position, which is the most electron-rich carbon due to the combined electron-donating effects of the two nitrogen atoms.[3][4] The introduction of a chlorine atom, typically at the C3 or C5 position, further solidifies the C4 position as the primary site for electrophilic attack. The electron-withdrawing nature of the chlorine deactivates the ring, but the C4 position remains the most nucleophilic.[3][4]

Halogenation: Introducing Further Halogen Functionality

Further halogenation of a chloro-pyrazole is a common transformation. The reaction proceeds via the typical SEAr mechanism, involving the generation of a potent electrophile (e.g., Br⁺, Cl⁺) which is then attacked by the electron-rich pyrazole ring.[5]

Experimental Protocol: Electrophilic Chlorination of a Pyrazole Derivative

This protocol describes a general procedure for the chlorination of a pyrazole at the C4 position.

Materials:

-

Pyrazole starting material

-

N-Chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the pyrazole starting material in the anhydrous solvent under an inert atmosphere.

-

Add N-Chlorosuccinimide (1.0 - 1.2 equivalents) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a mild and convenient source of electrophilic chlorine, making it a preferred reagent over gaseous chlorine for laboratory-scale synthesis.[6]

-

Anhydrous Solvent & Inert Atmosphere: These precautions are taken to prevent side reactions with water and oxygen, ensuring the integrity of the reagents and the desired reaction pathway.

Nitration and Sulfonation

Nitration and sulfonation at the C4 position can also be achieved, typically requiring strong acidic conditions to generate the highly reactive nitronium (NO₂⁺) or sulfur trioxide (SO₃) electrophiles. The deactivating effect of the chlorine atom may necessitate harsher reaction conditions compared to unsubstituted pyrazole.

Nucleophilic Aromatic Substitution (SNAr): The Versatility of the Chloro Group as a Leaving Group

The presence of a chlorine atom on the pyrazole ring opens up a vast landscape of synthetic possibilities through nucleophilic aromatic substitution (SNAr). In this reaction, the chlorine atom acts as a leaving group and is displaced by a nucleophile. The feasibility and rate of SNAr reactions are highly dependent on the position of the chlorine atom and the presence of electron-withdrawing groups on the pyrazole ring.[7][8]

The general mechanism for SNAr involves two key steps:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chlorine atom is expelled, and the aromaticity of the pyrazole ring is restored.

The presence of the electronegative nitrogen atoms in the pyrazole ring helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[7] This is analogous to the activation of chloropyridines and other chloroazines towards nucleophilic substitution.[8][9]

Workflow for Nucleophilic Aromatic Substitution on a Chloro-Pyrazole

Caption: A generalized workflow for performing a nucleophilic aromatic substitution reaction on a chloro-pyrazole substrate.

Common Nucleophiles and Their Applications

A wide array of nucleophiles can be employed in SNAr reactions with chloro-pyrazoles, leading to diverse functionalized products:

| Nucleophile Class | Example | Resulting Functional Group |

| O-Nucleophiles | Alcohols, Phenols | Ethers, Aryl ethers |

| N-Nucleophiles | Amines, Anilines | Secondary/Tertiary Amines |

| S-Nucleophiles | Thiols, Thiophenols | Thioethers |

| C-Nucleophiles | Cyanide, Malonates | Nitriles, Substituted Esters |

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

The chloro-pyrazole moiety is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[10][11] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki Coupling: C-C Bond Formation with Boronic Acids

The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester). It is one of the most widely used cross-coupling reactions due to the mild reaction conditions and the commercial availability of a vast library of boronic acids.

Experimental Protocol: Suzuki Coupling of a Chloro-Pyrazole

This protocol provides a general procedure for the Suzuki coupling of a chloro-pyrazole with a boronic acid.

Materials:

-

Chloro-pyrazole starting material

-

Boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the chloro-pyrazole (1.0 eq.), boronic acid (1.1-1.5 eq.), palladium catalyst (1-5 mol%), and base (2-3 eq.).

-

Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction and can be screened to optimize the yield.

-

Base: The base is required to activate the boronic acid for transmetalation.

-

Inert Atmosphere: This is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for the synthesis of arylamines from aryl halides and is particularly valuable in drug discovery for the introduction of amine functionalities.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a palladium/copper co-catalyzed reaction between an aryl halide and a terminal alkyne. This reaction is highly efficient for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.

Logical Relationship of Cross-Coupling Reactions

Caption: The chloro-pyrazole as a versatile precursor for various palladium-catalyzed cross-coupling reactions.

Cycloaddition Reactions: Building the Pyrazole Ring

While not a reaction of the chloro-pyrazole ring itself, it is crucial to understand the primary methods for its synthesis. The most common and versatile method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction.[13][14][15] This typically involves the reaction of a 1,3-dipole with a dipolarophile.[15]

The Huisgen 1,3-dipolar cycloaddition of a diazo compound with an alkyne is a classic and efficient method for pyrazole synthesis.[16] Modifications of this approach, such as using nitrile imines as the 1,3-dipole, are also widely employed.[14] The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is another foundational method for accessing the pyrazole core.[1][17]

Conclusion: A Privileged Scaffold with a Rich and Exploitable Reactivity

The chloro-pyrazole ring system stands as a testament to the power of heterocyclic chemistry in drug discovery. Its unique electronic properties, conferred by the two nitrogen atoms and the influential chlorine substituent, give rise to a rich and predictable reactivity profile. From the regioselective electrophilic substitution at the C4 position to the versatile nucleophilic substitution of the chloro group and its participation in a myriad of powerful cross-coupling reactions, the chloro-pyrazole offers a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully exploit the synthetic potential of this privileged scaffold in the quest for novel and improved therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition-Metal-Catalyzed Cross-Coupling of Chlorosilanes. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

-

ResearchGate. (2016, February 29). Chloromethylation of pyrazole ring. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

ACS Publications. (2022, February 14). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. Retrieved from [Link]

-

ACS Publications. (2014, April 23). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Retrieved from [Link]

-

Taylor & Francis Online. (2023, April 19). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.

-

ACS Publications. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]

-

ACS Publications. (2022, July 20). Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. Retrieved from [Link]

-

YouTube. (2018, April 28). Cross Coupling Reactions - Catalytic Cycle Key Features. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

-

YouTube. (2025, April 29). Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

YouTube. (2020, February 13). what is a cross-coupling reaction?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. jk-sci.com [jk-sci.com]

A Comprehensive Guide to the Solubility and Stability Profiling of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate for Pharmaceutical Development

An In-depth Technical Guide Topic: Solubility and Stability Studies of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, recognized for its diverse biological activities.[1][2] However, advancing such a candidate through the development pipeline is contingent upon a thorough understanding of its fundamental physicochemical properties. This document, authored from the perspective of a Senior Application Scientist, details the critical methodologies for determining aqueous and solvent solubility, establishing an intrinsic stability profile through forced degradation studies, and developing a stability-indicating analytical method. The protocols herein are designed to be self-validating and are grounded in regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.[3] By explaining the causality behind experimental choices, this guide serves as an essential resource for researchers aiming to de-risk development, enable robust formulation design, and build a comprehensive data package for regulatory submissions.

Introduction and Strategic Importance

The pyrazole ring system is a privileged scaffold, forming the core of numerous approved drugs and high-value agrochemicals.[4] Compounds like Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate are valuable intermediates or potential active pharmaceutical ingredients (APIs) in their own right.[5] Early and precise characterization of solubility and stability is not merely a data-gathering exercise; it is a critical strategic component of drug development.

-

Solubility dictates the potential for oral bioavailability, influences the choice of formulation strategy (e.g., solutions, suspensions, or enabling technologies), and is a key determinant of dissolution characteristics.[6]

-

Stability profiling identifies potential degradation pathways, informs storage conditions and shelf-life, and is foundational to ensuring patient safety by characterizing impurities and degradants that may arise during the product's lifecycle.[7]

This guide provides the experimental blueprint to thoroughly characterize these two pivotal attributes for Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Prerequisite Physicochemical Characterization

Before embarking on solubility or stability studies, a baseline characterization of the API is essential. This ensures the identity and purity of the material being tested.

| Property | Data | Source / Method |

| Chemical Structure |  | N/A |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 216.66 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Visual Inspection |

| Purity | ≥98% | HPLC-UV, qNMR |

Rationale: Using a well-characterized, high-purity batch of the compound is non-negotiable. Impurities can significantly impact solubility measurements and confound the identification of genuine degradants.

Comprehensive Solubility Assessment

Solubility is a thermodynamic equilibrium, and its determination requires a robust and reproducible methodology. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by global regulatory bodies.[8][9]

The choice of solvent systems is critical and must be relevant to the intended application. We select a range of media to simulate physiological conditions and explore potential formulation vehicles.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH conditions of the stomach and small intestine, providing data critical for predicting oral absorption.

-

Purified Water: Establishes baseline aqueous solubility.

-

Organic and Co-solvent Systems (Ethanol, Propylene Glycol, PEG 400, DMSO): These are common excipients in liquid and semi-solid formulations. Understanding solubility in these systems is key to formulation development.

The following diagram outlines the universally accepted shake-flask protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (e.g., 5-10 mg) to a series of 4 mL glass vials. The excess solid should be visually apparent.

-

Solvent Addition: Add 2 mL of each selected solvent/buffer to the respective vials.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Withdraw an aliquot from the supernatant. Causality: Sampling at multiple time points confirms that equilibrium has been reached when concentration values plateau.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Analysis: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration against a standard curve using a validated HPLC-UV method.[10]

-

Reporting: Report the final, equilibrated concentration as the solubility in the respective medium.

All quantitative data should be summarized for clear interpretation.

| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Classification |

| pH 1.2 Buffer | 37 | (Experimental Data) | (e.g., Poorly Soluble) |

| pH 4.5 Buffer | 37 | (Experimental Data) | (e.g., Poorly Soluble) |

| pH 6.8 Buffer | 37 | (Experimental Data) | (e.g., Poorly Soluble) |

| Purified Water | 25 | (Experimental Data) | (e.g., Insoluble) |

| Ethanol | 25 | (Experimental Data) | (e.g., Soluble) |

| Propylene Glycol | 25 | (Experimental Data) | (e.g., Sparingly Soluble) |

| DMSO | 25 | (Experimental Data) | (e.g., Freely Soluble) |

Stability Profiling and Forced Degradation

Forced degradation (or stress testing) is a regulatory requirement that provides deep insight into the intrinsic stability of a molecule.[3][11] Its primary purposes are to identify likely degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method .[12][13] A method is "stability-indicating" only if it can accurately measure the decrease in the active ingredient's concentration due to degradation, with no interference from degradants, excipients, or other impurities.[14][15]

The study is designed to expose the API to stress conditions more severe than those in accelerated stability testing to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to produce and detect major degradants without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.

Caption: Workflow for a Forced Degradation Study.

-

Stock Solution Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Application of Stress:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

-

Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature.

-

Thermal: Store a vial of the stock solution at 80°C.

-

Photolytic: Expose a solution and solid sample to light as specified in ICH Q1B guidelines, alongside a dark control.[16]

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). For acid/base samples, neutralize them before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a developed stability-indicating HPLC method. A photodiode array (PDA) detector is essential for assessing peak purity. Concurrently, analyze samples by LC-MS to obtain mass information on any observed degradant peaks.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention time (RRT) and percentage area of all degradation products.

-

Assess peak purity to ensure co-elution is not occurring.

-

Calculate mass balance to account for all of the parent compound and its degradants.

-

| Stress Condition | Reagent / Condition | Time (hr) | % Degradation of Parent | No. of Degradants | RRT of Major Degradant(s) |

| Control | None | 48 | < 1.0% | 0 | N/A |

| Acidic Hydrolysis | 0.1 M HCl @ 60°C | 24 | (Experimental Data) | (Data) | (Data) |

| Basic Hydrolysis | 0.1 M NaOH @ 60°C | 8 | (Experimental Data) | (Data) | (Data) |

| Oxidation | 3% H₂O₂ @ RT | 24 | (Experimental Data) | (Data) | (Data) |

| Thermal (Solution) | 80°C | 48 | (Experimental Data) | (Data) | (Data) |

| Photolytic (Solid) | ICH Q1B | N/A | (Experimental Data) | (Data) | (Data) |

Insight: The results from this study are paramount. For instance, significant degradation under basic conditions might suggest that the ethyl ester moiety is susceptible to hydrolysis, forming the corresponding carboxylic acid.[17] This information directly guides formulation scientists to avoid alkaline excipients and processing conditions.

Conclusion

This guide has outlined the essential, industry-standard methodologies for characterizing the solubility and stability of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate. The successful execution of these studies provides a foundational dataset that is indispensable for any drug development program. The solubility profile directly informs the Biopharmaceutics Classification System (BCS) and dictates the formulation path forward.[18] The stability data, generated through systematic forced degradation, underpins the development of a robust, validated, and stability-indicating analytical method, which is a non-negotiable prerequisite for long-term stability studies, quality control, and ultimate regulatory approval. Adherence to these scientifically rigorous and logically structured protocols will ensure the generation of trustworthy and authoritative data, significantly enhancing the probability of successful product development.

References

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. URL: [Link]

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (PMC). URL: [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications - Crystal Growth & Design. URL: [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Center for Biotechnology Information (PMC). URL: [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. URL: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). URL: [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. URL: [Link]

-

Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. URL: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. URL: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Elementor. URL: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. URL: [Link]

-

Stability Indicating Method Development & Validation. Eagle Analytical. URL: [Link]

-